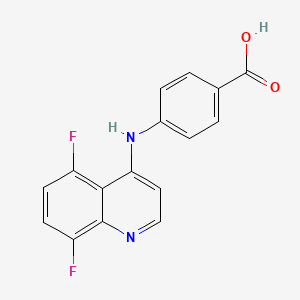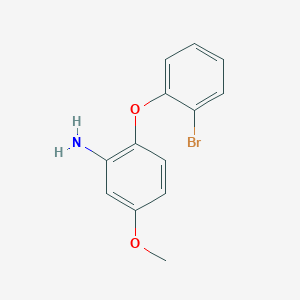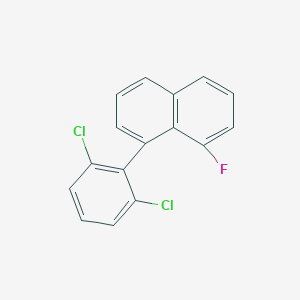
Isoquinoline, 1-(trimethylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 1-(trimethylstannyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 1-(trimethylstannyl)-isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions to produce isoquinolines . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the coupling and cyclization reactions necessary to form the isoquinoline structure .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of efficient catalytic processes to ensure high yields and purity. For example, the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization has been shown to produce isoquinolines in excellent yields and short reaction times . These methods are scalable and can be adapted for large-scale production.
化学反应分析
Types of Reactions
Isoquinoline, 1-(trimethylstannyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of isoquinoline derivatives include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from the reactions of isoquinoline, 1-(trimethylstannyl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized isoquinoline derivatives, while substitution reactions can introduce different functional groups into the isoquinoline structure .
科学研究应用
Isoquinoline, 1-(trimethylstannyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of isoquinoline, 1-(trimethylstannyl)- involves its interaction with various molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects . The exact mechanism of action can vary depending on the specific derivative and its target .
相似化合物的比较
Isoquinoline, 1-(trimethylstannyl)- can be compared with other similar compounds, such as quinoline and other isoquinoline derivatives. Other similar compounds include various substituted isoquinolines, which may have different functional groups attached to the isoquinoline core .
List of Similar Compounds
- Quinoline
- 1-Benzylisoquinoline
- Tetrahydroisoquinoline
- Fluorinated isoquinolines
These compounds share structural similarities with isoquinoline, 1-(trimethylstannyl)- but may have different chemical properties and applications .
属性
CAS 编号 |
83629-90-7 |
|---|---|
分子式 |
C12H15NSn |
分子量 |
291.96 g/mol |
IUPAC 名称 |
isoquinolin-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |
InChI 键 |
ROISYCDJAILXAK-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)




![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


